
2-(4-Bromophenoxy)-2,2-difluoroacetic acid
Vue d'ensemble
Description
The compound “2-(4-Bromophenoxy)-2,2-difluoroacetic acid” is likely to be a brominated and fluorinated organic compound. It contains a bromophenoxy group attached to a difluoroacetic acid group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on the acetic acid moiety. These halogen atoms could significantly influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions due to the presence of the bromine atom, and reactions at the carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens.Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Enhancements
4'-Bromophenacyl triflate, a derivative of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid, has been utilized for preparing carboxylic acid ester derivatives. These derivatives are significant for spectrophotometric detection in HPLC, as shown in research by Ingalls et al. (1984). This method enhances the detection capabilities of HPLC, especially for mono-, di-, and tricarboxylic and sterically hindered carboxylic acids (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Bromophenolic Compound Analysis
Hofer et al. (2019) explored the isolation of bromophenolic compounds from red algae. They developed an HPLC method for separating these compounds, using this compound-related substances as standards. This method is vital for understanding the role of bromophenols in chemical protection in red algae (Hofer, Hartmann, Orfanoudaki, Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).
Synthesis and Radiolabelling Applications
Abbas, Younas, and Feinendegen (1991) described the synthesis and radiolabelling of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, showcasing the potential of bromophenoxy difluoroacetic acid derivatives in radiolabelling for medical imaging or biological tracing (Abbas, Younas, & Feinendegen, 1991).
Disinfection Byproduct Research
Zhai and Zhang (2011) investigated the formation and decomposition of brominated disinfection byproducts (Br-DBPs) in water treatment. The research is relevant to understanding how compounds like this compound and its derivatives behave under chlorination conditions, which is crucial for safe drinking water processing (Zhai & Zhang, 2011).
Molecularly Imprinted Polymer Particles
Schöllhorn et al. (2000) used a derivative similar to this compound in the analysis of herbicides. This approach involves molecularly imprinted polymer particles and demonstrates the utility of these compounds in environmental monitoring and herbicide detection (Schöllhorn, Maurice, Flohic, & Limoges, 2000).
Synthesis of 3,3-Difluoro-GABA
Kondratov et al. (2015) utilized alkyl 2-bromo-2,2-difluoroacetates, closely related to this compound, in the synthesis of 3,3-difluoro-GABA. This showcases the compound's role in synthesizing new chemical entities, potentially useful in pharmaceutical applications (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFXCNFJPSDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153776-34-1 | |
| Record name | 2-(4-bromophenoxy)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


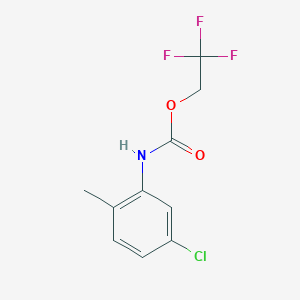
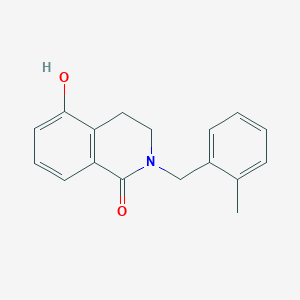
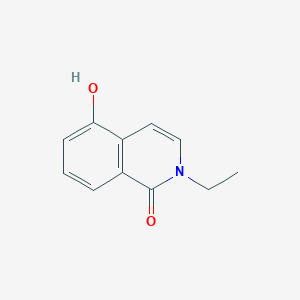
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
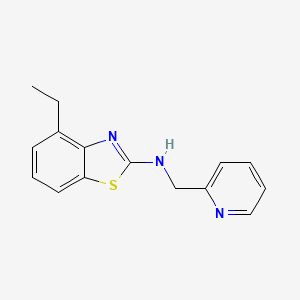

![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)
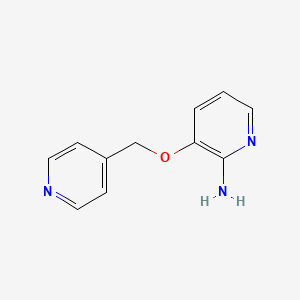
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)
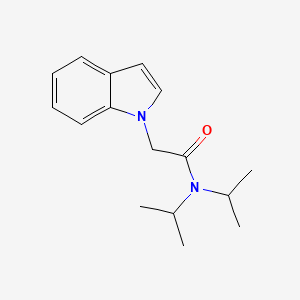
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)


![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
